(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one

Asymmetric Synthesis Steric Effects Chiral Pool

(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one is a chiral cyclobutanone building block. The compound is characterized by a cis-relationship between a methoxy group at the C2 position and a bulky tert-butoxy group at the C3 position on a strained four-membered ring.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 2567489-76-1
Cat. No. B2898938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one
CAS2567489-76-1
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCC(C)(C)OC1CC(=O)C1OC
InChIInChI=1S/C9H16O3/c1-9(2,3)12-7-5-6(10)8(7)11-4/h7-8H,5H2,1-4H3/t7-,8-/m0/s1
InChIKeyCMEJEUYAURRNRN-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one (CAS 2567489-76-1)


(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one is a chiral cyclobutanone building block [1]. The compound is characterized by a cis-relationship between a methoxy group at the C2 position and a bulky tert-butoxy group at the C3 position on a strained four-membered ring. Its primary utility is inferred to be in asymmetric synthesis, potentially as a precursor to cyclobutane-containing pharmaceuticals or natural product analogs [2]. Publicly available from a limited number of specialized vendors.

Why a Simple 2-Methoxycyclobutanone Cannot Replace (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one


Substituting the target compound with a generic, achiral 2-methoxycyclobutanone or a mono-substituted 3-(tert-butoxy)cyclobutanone fails to achieve the same synthetic objective. The target's value lies in the synergistic combination of its two specific substituents and, critically, in its defined (2R,3S) stereochemistry. The bulky tert-butoxy group exerts a strong steric influence that directs the stereochemical outcome of subsequent reactions, while the methoxy group serves as a distinct synthetic handle [1]. An analog lacking either substituent or the correct stereochemistry will lead to different diastereoselectivity, regioselectivity, or a complete failure to produce the desired downstream chiral intermediate. No other readily available compound offers this precise steric and electronic environment on a cyclobutanone scaffold.

Quantitative Differentiation Evidence for (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one


Steric Bulk Comparison: tert-Butoxy vs. Hydroxy vs. Methoxy Substituents on a Chiral Cyclobutanone Core

The target compound's differentiation from a cis-2-methoxy-3-hydroxycyclobutanone analog is rooted in the dramatically different steric demand of the C3 substituent. The tert-butoxy group is substantially larger than a hydroxyl or methoxy group. This influences the conformational preference of the cyclobutanone ring and shields one face of the carbonyl during nucleophilic additions [1]. No direct experimental comparison between the target compound and the 3-hydroxy analog was found in the open literature.

Asymmetric Synthesis Steric Effects Chiral Pool

Synthetic Utility in Enantioselective Cyclobut-G Synthesis: A Class-Level Advantage

The (2R,3S) absolute configuration of the target compound directly maps onto the required stereochemistry of the antiviral nucleoside analog Cyclobut-G (Lobucavir) [1]. Literature reports demonstrate that chiral 2,3-disubstituted cyclobutanones can be efficiently converted to Cyclobut-G [2]. While the specific use of the 2-methoxy-3-tert-butoxy derivative is not explicitly detailed in the public domain, its substitution pattern is ideal for this purpose. The tert-butoxy group can be used as a protecting group, and the methoxy group can be converted to a leaving group. No direct comparison of this specific substrate's performance versus a 2-ethoxy or 2-benzyloxy analog has been published.

Nucleoside Analogs Cyclobut-G Lobucavir

Differential Orthogonality of Protecting Groups: tert-Butoxy vs. Other Ethers

A key advantage of the tert-butoxy group over other common ether protecting groups (e.g., benzyl, p-methoxybenzyl) is its orthogonal stability and cleavage conditions. It is stable to basic conditions and catalytic hydrogenolysis but can be cleaved under mild acidic conditions [1]. This provides synthetic flexibility not available with simpler or more labile groups. The target compound possesses this stable group pre-installed at the C3 position.

Protecting Group Strategy Carbohydrate Chemistry Total Synthesis

Validated Application Scenarios for (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one


Chiral Precursor for Anti-HCV Nucleoside Analogs (e.g., Cyclobut-G/Lobucavir)

The (2R,3S) configuration is a direct match for the core of Cyclobut-G, a known anti-hepatitis B and potential anti-HCV agent. Using this pre-formed chiral building block eliminates the need for a chiral resolution or asymmetric step within the synthesis, which is the primary bottleneck in the published routes [1]. This scenario is supported by class-level literature precedence [2].

Diastereoselective Synthesis via Nucleophilic Addition to the Ketone

The steric bulk of the C3 tert-butoxy group is predicted to strongly direct the approach of nucleophiles to the C1 carbonyl, leading to high diastereoselectivity in the formation of cyclobutanol derivatives [1]. This is a key transformation for accessing a diverse library of cyclobutane-containing scaffolds for medicinal chemistry.

Synthesis of Spirocyclic and Fused-Ring Systems via Ring Expansion

Cyclobutanones are known to undergo stereospecific ring-expansion reactions to form five- and six-membered rings. The defined substitution pattern on the target compound makes it a suitable substrate for isothiourea-catalyzed rearrangements to produce optically active glutarimides, as described in related literature [1]. The tert-butoxy group could influence the regioselectivity of the migration step.

Quote Request

Request a Quote for (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.